5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
Overview
Description
5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione is an organic compound characterized by a complex structure that includes a brominated aromatic ring and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione typically involves the bromination of 3,4-dimethoxyphenyl compounds followed by the formation of the dioxane ring. The bromination can be achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The subsequent steps involve the reaction of the brominated intermediate with tert-butyl and methyl groups under controlled conditions to form the final dioxane structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and subsequent reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction conditions would be essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of methoxy or other substituted derivatives.
Scientific Research Applications
5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The brominated aromatic ring and dioxane structure allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5-dimethoxybenzyl alcohol
- 4-Bromo-2,5-dimethoxyphenethylamine
- 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine
Uniqueness
5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione is unique due to its specific combination of a brominated aromatic ring and a dioxane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO6/c1-17(2,3)18(4)24-15(20)11(16(21)25-18)7-10-8-12(19)14(23-6)13(9-10)22-5/h7-9H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQWNUISRBOSLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC(=C(C(=C2)Br)OC)OC)C(=O)O1)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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